molecular formula C14H12BrClN2O3 B2530155 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903296-61-6

1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2530155
CAS No.: 1903296-61-6
M. Wt: 371.62
InChI Key: OPHAEZQWLGOTTO-UHFFFAOYSA-N
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Description

1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a bromine and chlorine-substituted benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid using thionyl chloride (SOCl₂) under reflux conditions.

    Azetidine Ring Formation: The benzoyl chloride intermediate is then reacted with azetidine-3-amine in the presence of a base such as triethylamine (TEA) to form the azetidin-3-yl benzoyl intermediate.

    Cyclization to Pyrrolidine-2,5-dione: The final step involves the cyclization of the azetidin-3-yl benzoyl intermediate with maleic anhydride under heating conditions to form the desired pyrrolidine-2,5-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cycloaddition Reactions: The azetidine and pyrrolidine rings can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN₃), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzoyl derivatives.

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of dehalogenated or reduced derivatives.

Scientific Research Applications

1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic, optical, or mechanical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2-one
  • 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-3,4-dione
  • 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O3/c15-8-1-2-11(16)10(5-8)14(21)17-6-9(7-17)18-12(19)3-4-13(18)20/h1-2,5,9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHAEZQWLGOTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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